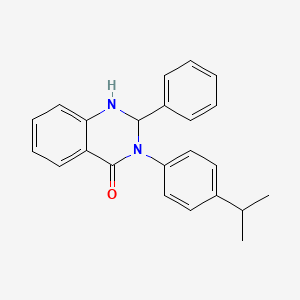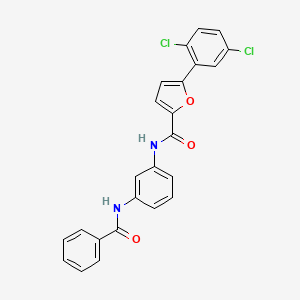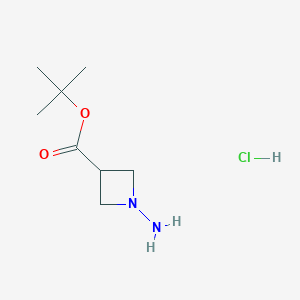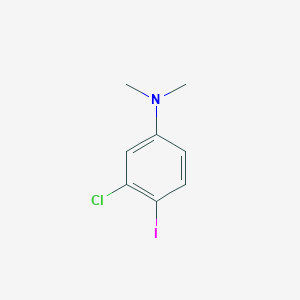
3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one typically involves the condensation of 4-isopropylaniline with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with anthranilic acid under acidic conditions to yield the desired quinazolinone compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(1h)-one: Lacks the isopropyl group, which may affect its biological activity.
4-Isopropylphenylquinazolin-4(1h)-one: Similar structure but different substitution pattern.
2,3-Dihydroquinazolin-4(1h)-one: Basic structure without the phenyl and isopropyl groups.
Uniqueness
3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one is unique due to the presence of both the isopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
属性
分子式 |
C23H22N2O |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-phenyl-3-(4-propan-2-ylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H22N2O/c1-16(2)17-12-14-19(15-13-17)25-22(18-8-4-3-5-9-18)24-21-11-7-6-10-20(21)23(25)26/h3-16,22,24H,1-2H3 |
InChI 键 |
UTRHJINCQFRYBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)
![(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12456726.png)
![4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide](/img/structure/B12456742.png)
![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
![N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide](/img/structure/B12456760.png)
![N-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline](/img/structure/B12456769.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)

![2-({[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12456784.png)

![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456790.png)
